Cas no 2344685-55-6 (5-Bromo-4-fluoro-8-methylquinoline)

5-Bromo-4-fluoro-8-methylquinoline 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-fluoro-8-methylquinoline
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- インチ: 1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3
- InChIKey: QCKXMAKVHLLDBG-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Br)C=CC=2C)C(F)=CC=1
じっけんとくせい
- 密度みつど: 1.564±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 319.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 2.82±0.42(Predicted)
5-Bromo-4-fluoro-8-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7355023-1.0g |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-11 | |
1PlusChem | 1P028KYH-500mg |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 500mg |
$1355.00 | 2024-05-23 | |
1PlusChem | 1P028KYH-2.5g |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 2.5g |
$3314.00 | 2024-05-23 | |
Aaron | AR028L6T-50mg |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 50mg |
$454.00 | 2025-02-16 | |
1PlusChem | 1P028KYH-5g |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 5g |
$4875.00 | 2024-05-23 | |
Aaron | AR028L6T-250mg |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 250mg |
$941.00 | 2025-02-16 | |
Enamine | EN300-7355023-2.5g |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 | |
Aaron | AR028L6T-100mg |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 100mg |
$666.00 | 2025-02-16 | |
Aaron | AR028L6T-2.5g |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 2.5g |
$3643.00 | 2023-12-15 | |
1PlusChem | 1P028KYH-100mg |
5-bromo-4-fluoro-8-methylquinoline |
2344685-55-6 | 95% | 100mg |
$638.00 | 2024-05-23 |
5-Bromo-4-fluoro-8-methylquinoline 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
5-Bromo-4-fluoro-8-methylquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 2344685-55-6 and Product Name: 5-Bromo-4-fluoro-8-methylquinoline
The compound with the CAS number 2344685-55-6 is a specialized chemical entity belonging to the quinoline family, specifically identified as 5-Bromo-4-fluoro-8-methylquinoline. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of quinoline derivatives for their potential therapeutic applications. The introduction of halogen atoms, such as bromine and fluorine, into the quinoline core significantly modulates its pharmacokinetic and pharmacodynamic profiles. The presence of a bromo group at the 5-position and a fluoro group at the 4-position enhances the compound's interaction with biological targets, thereby improving its efficacy and selectivity.
The 8-methyl substituent in 5-Bromo-4-fluoro-8-methylquinoline further contributes to its molecular stability and bioavailability. This structural feature is particularly important in drug design, as it can influence the compound's solubility, metabolic pathways, and overall pharmacological activity. The compound's unique configuration makes it a promising candidate for further investigation in various therapeutic areas.
Recent studies have highlighted the potential of 5-Bromo-4-fluoro-8-methylquinoline in addressing challenging medical conditions. For instance, research has demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in inflammatory diseases and cancer. The compound's ability to modulate these biological pathways suggests its utility as an anti-inflammatory agent and an anticancer therapeutic.
One of the most compelling aspects of 5-Bromo-4-fluoro-8-methylquinoline is its versatility in chemical modifications. The presence of multiple reactive sites allows for further derivatization, enabling scientists to fine-tune its properties for specific applications. This flexibility is crucial in developing novel drug candidates that can overcome existing limitations associated with conventional therapeutics.
The synthesis of 5-Bromo-4-fluoro-8-methylquinoline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has streamlined the synthesis process, making it more efficient and scalable.
In addition to its pharmaceutical potential, 5-Bromo-4-fluoro-8-methylquinoline has shown promise in other areas of research. For example, it has been investigated for its antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains. This broad-spectrum activity makes it a valuable compound for developing new antimicrobial agents to combat drug-resistant infections.
The development of new drugs often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies have been conducted on 5-Bromo-4-fluoro-8-methylquinoline to assess its toxicity profile and pharmacokinetic behavior. These studies have provided valuable insights into how the compound is metabolized and eliminated from the body, which are critical factors in determining its clinical potential.
The future prospects of 5-Bromo-4-fluoro-8-methylquinoline are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials. This interdisciplinary approach will be instrumental in bringing novel treatments to market that address unmet medical needs.
In conclusion, 5-Bromo-4-fluoro-8-methylquinoline (CAS No. 2344685-55-6) represents a significant advancement in quinoline-based drug discovery. Its unique structural features, combined with its demonstrated biological activities, make it a compelling candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in shaping the future of medicine.
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